(2-Aminoethyl)phosphinic acid
Overview
Description
2-Aminoethylphosphonic acid, also known as 2-AEP, is a phosphonic acid in which the hydrogen attached to the phosphorus of phosphonic acid is substituted by a 2-aminoethyl group . It has a molecular weight of 125.06 . It is used as a growth medium for the marine bacterium Roseovarius nubinhibens ISM .
Synthesis Analysis
Homologs of 2-aminoethylphosphonic acid were synthesized by the addition of dialkyl phosphites to nitroolefins and the subsequent reduction of the thus obtained esters of 2-nitroethylphosphonic acid to the amino esters. Hydrolysis of the latter gave the free acids . Another method involves the reaction of H3PO2 with secondary amines and formaldehyde in wet AcOH, leading to aminomethyl-H-phosphinic acids in nearly quantitative yields .Molecular Structure Analysis
The linear formula of 2-Aminoethylphosphonic acid is H2NCH2CH2P(O)(OH)2 . The SMILES string representation is NCCP(O)(O)=O .Chemical Reactions Analysis
Phosphonates, including 2-Aminoethylphosphonic acid, are organophosphorus compounds possessing a characteristic C−P bond in which phosphorus is directly bonded to carbon . They mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes .Physical And Chemical Properties Analysis
2-Aminoethylphosphonic acid is a solid with a melting point of 296 °C (dec.) (lit.) . It is soluble in water at 50 mg/mL, forming a clear, colorless solution .Scientific Research Applications
Application in Algal Growth and Interspecific Competition
Scientific Field
Environmental Science and Pollution Research
Summary of the Application
(2-Aminoethyl)phosphinic acid is used as a phosphorus source in the study of interspecific competition between two bloom-forming cyanobacteria, Cylindrospermopsis raciborskii and Microcystis aeruginosa . These cyanobacteria can utilize dissolved organic phosphorus (DOP) and inorganic phosphorus (DIP) as the sole phosphorus resource .
Methods of Application or Experimental Procedures
In the study, the two cyanobacteria species were treated with five different phosphate compounds, including (2-Aminoethyl)phosphinic acid . The growth rates and endogenous alkaline phosphatase activity in the cells were measured under DOP and DIP treatments .
Results or Outcomes
The results showed that the specific growth rates and the endogenous alkaline phosphatase activity in M. aeruginosa cells were much lower than those in C. raciborskii under DOP and DIP treatments . In co-cultured experiments, a significant biomass increase in C. raciborskii was observed in all experimental phosphorus treatments, except for glyphosate . The highest biomass of mixed samples was observed in the (2-Aminoethyl)phosphinic acid treatment .
Safety And Hazards
2-Aminoethylphosphonic acid causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .
Future Directions
Phosphonates, including 2-Aminoethylphosphonic acid, are considered resources of important biologically active compounds . They are investigated as biologically active analogues of carboxylic amino acids and/or as valuable intermediates for the synthesis of other aminoalkylphosphorus acids . Their synthesis and applications are areas of ongoing research .
properties
IUPAC Name |
2-aminoethyl-hydroxy-oxophosphanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6NO2P/c3-1-2-6(4)5/h1-3H2/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGPBZIWVBCDOP-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[P+](=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NO2P+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminoethyl)phosphinic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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